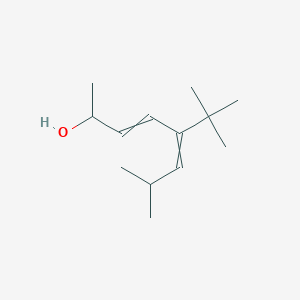
2-(3,5-Dibromobenzoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dibromobenzoyl)benzoic acid is an organic compound characterized by the presence of two bromine atoms attached to a benzoyl group, which is further connected to a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromobenzoyl)benzoic acid typically involves the bromination of anthranilic acid, followed by diazotization and subsequent reactions. The bromination reaction is carried out at approximately 20°C. After the reaction, the crystals are filtered, washed with hot water to remove any residual anthranilic acid and hydrochloric acid, and then recrystallized using acetic acid to obtain o-amino-3,5-dibromobenzoic acid. This intermediate is then subjected to diazotization using sodium nitrite in hydrochloric acid at around 0°C. The diazonium salt formed is added to ethanol containing calcium sulfate at 60-70°C, followed by filtration and recrystallization with ethanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization and other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dibromobenzoyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can form new bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sodium nitrite, hydrochloric acid, ethanol, and calcium sulfate. The reactions are typically carried out under controlled temperatures ranging from 0°C to 70°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.
Applications De Recherche Scientifique
2-(3,5-Dibromobenzoyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(3,5-Dibromobenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dibromobenzoic acid
- 3,5-Dinitrobenzoic acid
- 2,5-Dibromobenzoic acid
Uniqueness
2-(3,5-Dibromobenzoyl)benzoic acid is unique due to the presence of both a benzoyl group and a benzoic acid moiety, along with two bromine atoms. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Propriétés
Numéro CAS |
917776-94-4 |
|---|---|
Formule moléculaire |
C14H8Br2O3 |
Poids moléculaire |
384.02 g/mol |
Nom IUPAC |
2-(3,5-dibromobenzoyl)benzoic acid |
InChI |
InChI=1S/C14H8Br2O3/c15-9-5-8(6-10(16)7-9)13(17)11-3-1-2-4-12(11)14(18)19/h1-7H,(H,18,19) |
Clé InChI |
GLBLRQFXWBMBPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Br)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12627615.png)
![3-(1,3-Benzodioxol-5-yl)-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12627617.png)

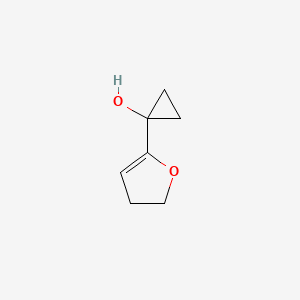
![2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide](/img/structure/B12627623.png)
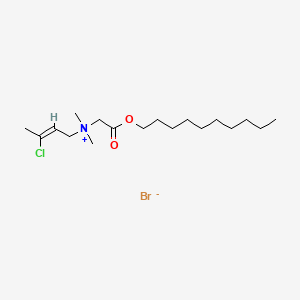
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B12627630.png)

![Pyrazolo[3,4,5-de]isoquinolin-5(1H)-one, 4-(3S)-1-azabicyclo[2.2.2]oct-3-yl-3,4-dihydro-1-methyl-](/img/structure/B12627639.png)
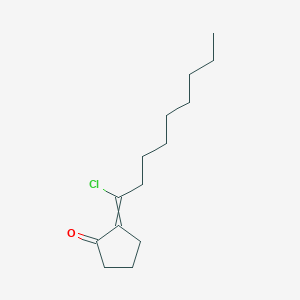
![hexyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate](/img/structure/B12627651.png)
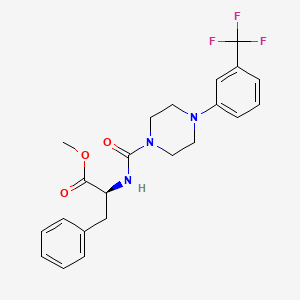
![N,N'-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea](/img/structure/B12627674.png)
